2,3-Diaminoterephthalonitrile

Vue d'ensemble

Description

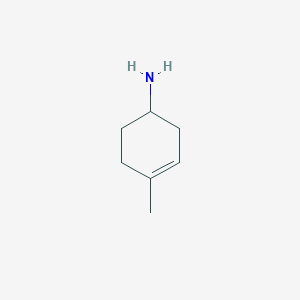

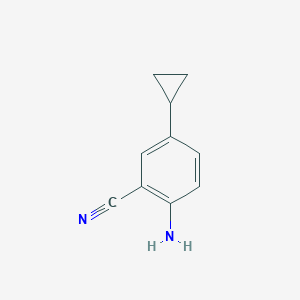

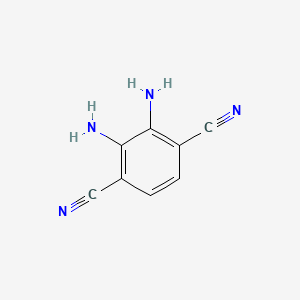

2,3-Diaminoterephthalonitrile is a chemical compound with the molecular formula C8H6N4 . It is used in the synthesis of various organic compounds .

Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 6 hydrogen atoms, and 4 nitrogen atoms . The molecular weight is 158.16 g/mol . The InChI key is ZRMXARGXRHLBDO-UHFFFAOYSA-N .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results .Physical and Chemical Properties Analysis

This compound has a molecular weight of 158.16 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 0 . The topological polar surface area is 99.6 Ų .Applications De Recherche Scientifique

Chemosensors Development

- Sensing of Ionic and Reactive Oxygen Species: 2,3-Diaminomaleonitrile (DAMN), a related compound, is used in the development of chemosensors for sensing metal ions, anions, and reactive oxygen species. This application stems from its ability to act as a building block for molecular architectures and preorganized arrays of functionality (Aruna et al., 2019).

Environmental and Biological Analysis

- Detection of Nitrite and Nitric Oxide: 2,3-Diaminonaphthalene (DAN), another similar compound, has been used in various methods to detect nitrite and nitric oxide in biological fluids. This includes a fluorometric method involving β-cyclodextrin, allowing detection at physiological pH (Esquembre et al., 2005).

Material Science and Organic Synthesis

- Synthesis of Organic Compounds: 2,3-Diaminomaleonitrile (DAMN) has been used as a versatile building block for synthesizing various organic compounds including Schiff's bases, imidazoles, and pyrazines (Chaudhary, 2022).

- Optoelectronic Applications: Diaminoterephthalate has been used as a chromophore in dyads with [60]fullerene for optoelectronic applications, showcasing its potential in this field (Freimuth et al., 2015).

Corrosion Inhibition

- Aluminium Corrosion Inhibition: 2,3-Diaminonaphthalene has been studied for its role in inhibiting aluminium corrosion in hydrochloric acid, with findings indicating it can significantly reduce corrosion, especially in the presence of iodide ions (Obot et al., 2009).

Mécanisme D'action

Safety and Hazards

Orientations Futures

A paper titled “Diamino-Terephthalonitrile-based Single Benzene Fluorophores Featuring Strong Solution State Fluorescence and Large Stokes Shifts” discusses the potential applications of diaminoterephthalonitrile derivatives . The molecules exhibit strong green-yellow emission and large Stokes shifts. The excited state analysis reveals a cooperative effect between the para-positioned amino groups through the electron-poor terephthalonitrile unit resulting in fluorescence amplification .

Propriétés

IUPAC Name |

2,3-diaminobenzene-1,4-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c9-3-5-1-2-6(4-10)8(12)7(5)11/h1-2H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMXARGXRHLBDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)N)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.